3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
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Overview
Description
3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a complex organic compound that features a pyrrolidine ring, a urea moiety, and sulfonamide and ethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multi-step organic reactions
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic intermediates.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene derivatives.
Formation of Urea Moiety: The urea moiety is typically formed by reacting an isocyanate with an amine.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through sulfonation reactions using sulfonyl chlorides and appropriate aromatic compounds.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea
- 4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide
Uniqueness
The uniqueness of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxyphenyl and sulfamoylphenyl groups, along with the pyrrolidine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-2-28-16-7-5-15(6-8-16)23-12-14(11-18(23)24)22-19(25)21-13-3-9-17(10-4-13)29(20,26)27/h3-10,14H,2,11-12H2,1H3,(H2,20,26,27)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLWPXZOZYSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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